molecular formula C15H12N4O6 B11688220 N'-[(3-methylphenyl)carbonyl]-3,5-dinitrobenzohydrazide

N'-[(3-methylphenyl)carbonyl]-3,5-dinitrobenzohydrazide

Cat. No.: B11688220
M. Wt: 344.28 g/mol
InChI Key: DMWSLJDCRGODEW-UHFFFAOYSA-N
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Description

N’-(3,5-DINITROBENZOYL)-3-METHYLBENZOHYDRAZIDE is an organic compound characterized by the presence of a dinitrobenzoyl group attached to a methylbenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,5-DINITROBENZOYL)-3-METHYLBENZOHYDRAZIDE typically involves the reaction of 3,5-dinitrobenzoic acid with hydrazine derivatives. The process begins with the nitration of benzoic acid to form 3,5-dinitrobenzoic acid, which is then reacted with hydrazine hydrate under controlled conditions to yield the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves recrystallization and filtration to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N’-(3,5-DINITROBENZOYL)-3-METHYLBENZOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro groups in the compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or hydroxyl derivatives.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

N’-(3,5-DINITROBENZOYL)-3-METHYLBENZOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory or antimicrobial agent.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N’-(3,5-DINITROBENZOYL)-3-METHYLBENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. This modification can result in the inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dinitrobenzoic acid: Shares the dinitrobenzoyl moiety but lacks the hydrazide group.

    3,5-Dinitrobenzoyl chloride: Similar structure but with a chloride group instead of the hydrazide.

    3,5-Dinitrobenzyl chloride: Contains a benzyl group instead of the benzohydrazide.

Uniqueness

N’-(3,5-DINITROBENZOYL)-3-METHYLBENZOHYDRAZIDE is unique due to the presence of both the dinitrobenzoyl and methylbenzohydrazide groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C15H12N4O6

Molecular Weight

344.28 g/mol

IUPAC Name

N'-(3-methylbenzoyl)-3,5-dinitrobenzohydrazide

InChI

InChI=1S/C15H12N4O6/c1-9-3-2-4-10(5-9)14(20)16-17-15(21)11-6-12(18(22)23)8-13(7-11)19(24)25/h2-8H,1H3,(H,16,20)(H,17,21)

InChI Key

DMWSLJDCRGODEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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